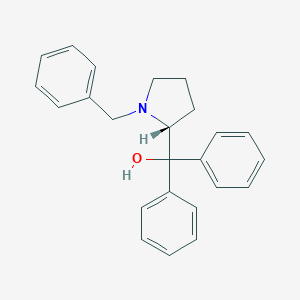

(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R)-1-benzylpyrrolidin-2-yl]-diphenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO/c26-24(21-13-6-2-7-14-21,22-15-8-3-9-16-22)23-17-10-18-25(23)19-20-11-4-1-5-12-20/h1-9,11-16,23,26H,10,17-19H2/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOXPIPWRDWNBA-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of (R)-α,α-Diphenyl-2-pyrrolidinemethanol: A Technical Guide for Asymmetric Catalysis

Introduction: The Pivotal Role of (R)-Diphenylprolinol in Asymmetric Synthesis

(R)-α,α-Diphenyl-2-pyrrolidinemethanol, commonly referred to as (R)-diphenylprolinol, stands as a cornerstone chiral auxiliary and catalyst precursor in modern organic synthesis. Derived from the naturally occurring amino acid D-proline, its rigid pyrrolidine framework and sterically demanding diphenylmethyl group establish a well-defined chiral environment. This unique architecture is instrumental in achieving high levels of stereocontrol in a multitude of asymmetric transformations, a critical requirement in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.[1]

This technical guide provides an in-depth exploration of the primary synthetic pathway to (R)-diphenylprolinol, detailing the underlying mechanistic principles and offering field-proven experimental protocols. Furthermore, it elaborates on its principal application: the preparation of the renowned Corey-Bakshi-Shibata (CBS) catalyst, a powerful tool for the enantioselective reduction of prochiral ketones.

Core Synthetic Pathway: From D-Proline to (R)-Diphenylprolinol

The most established and practical route to (R)-diphenylprolinol commences with D-proline. The synthesis is conceptually straightforward, involving the protection of the amine, esterification of the carboxylic acid, and subsequent reaction with a phenyl Grignard reagent to construct the tertiary alcohol.

Reaction Scheme Overview

Sources

The Stereochemical Gatekeeper: Unraveling the Mechanism of Enantioselection by (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol

Abstract

(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol, a proline-derived chiral amino alcohol, and its derivatives have emerged as powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of chiral molecules with remarkable precision. This technical guide delves into the intricate mechanisms that govern the enantioselective transformations catalyzed by this versatile scaffold. We will explore its pivotal role in the Corey-Bakshi-Shibata (CBS) reduction, organocatalytic reactions of its silyl ether derivatives, and as a chiral ligand in enantioselective alkyl additions. Through a detailed examination of transition state models, reaction kinetics, and substrate-catalyst interactions, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how this catalyst achieves its exceptional levels of stereocontrol.

Introduction: A Pillar of Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the therapeutic efficacy and toxicological profile of a chiral drug are often dictated by its absolute stereochemistry. Chiral catalysts, therefore, play a central role in providing access to these single-enantiomer pharmaceuticals. Among the privileged scaffolds in the chemist's arsenal, this compound has proven to be exceptionally effective across a broad spectrum of asymmetric transformations. Its rigid pyrrolidine backbone, coupled with the sterically demanding diphenylmethyl and benzyl groups, creates a well-defined chiral environment that is highly effective at discriminating between enantiotopic faces of prochiral substrates. This guide will dissect the fundamental principles of enantioselection for this catalyst in its major applications.

The Corey-Bakshi-Shibata (CBS) Reduction: A Paradigm of Enantioselective Ketone Reduction

One of the most prominent applications of this compound is as a precatalyst in the Corey-Bakshi-Shibata (CBS) reduction, a highly reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] The true catalyst is a chiral oxazaborolidine, formed in situ from the amino alcohol and a borane source (e.g., BH₃·THF or BH₃·SMe₂).[2][3][4]

The Catalytic Cycle and Mechanism of Enantioselection

The enantioselectivity of the CBS reduction is rationalized by a well-accepted mechanistic model originally proposed by Corey and coworkers.[1] The key steps are as follows:

-

Catalyst Formation and Activation: The (R)-amino alcohol reacts with the borane source to form the (R)-CBS catalyst, an oxazaborolidine. A molecule of borane then coordinates to the Lewis basic nitrogen atom of the pyrrolidine ring.[1][2][4] This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[1][2]

-

Substrate Coordination: The prochiral ketone coordinates to the now more Lewis acidic endocyclic boron atom of the activated catalyst.[1] The coordination occurs preferentially from the sterically less hindered face of the ketone, which is typically the face bearing the smaller substituent (Rs). The larger substituent (RL) orients itself away from the bulky diphenylmethyl group of the catalyst to minimize steric interactions.[1][2]

-

Stereoselective Hydride Transfer: The crucial hydride transfer occurs from the coordinated borane to the carbonyl carbon via a highly organized, six-membered ring transition state.[1][2][4] The predefined geometry of this transition state ensures that the hydride is delivered to only one of the two enantiotopic faces of the ketone.

-

Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates, and upon acidic workup, yields the chiral alcohol.[1][4] The CBS catalyst is regenerated to continue the catalytic cycle.

The rigidity of the bicyclic oxazaborolidine structure is crucial for achieving high enantiomeric excess.[2][4]

Visualizing the Transition State

The enantioselectivity of the CBS reduction is determined by the diastereomeric transition states, where the arrangement of the ketone's substituents relative to the chiral catalyst dictates the facial selectivity of the hydride attack.

Sources

The Genesis of Asymmetric Control: A Technical Guide to the Early Applications of Chiral Amino Alcohols in Synthesis

Introduction: The Imperative of Chirality and the Dawn of Asymmetric Synthesis

In the landscape of drug discovery and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a determinant of biological activity, efficacy, and safety. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with small molecules. This reality necessitates the production of single enantiomers of pharmaceutical agents. The quest for methods to control stereochemistry—a field known as asymmetric synthesis—has been one of the most significant endeavors in modern organic chemistry.

Chiral amino alcohols, organic compounds bearing both an amine and an alcohol functional group, emerged as foundational pillars in this quest.[1] Their prevalence in nature, primarily derived from the reduction of readily available α-amino acids, provided chemists with a diverse and enantiomerically pure "chiral pool" to draw from.[1] This guide delves into the seminal applications of these versatile molecules, tracing their evolution from stoichiometric controllers to highly efficient chiral catalysts that shaped the future of asymmetric synthesis.

Part 1: The Foundation - Harnessing the Chiral Pool

The most direct and earliest application of chiral amino alcohols was their synthesis from the naturally occurring chiral pool of α-amino acids.[1] This strategy leverages the high optical purity of the starting materials to produce enantiomerically pure amino alcohols through straightforward chemical reduction of the carboxylic acid moiety.[1] This provided the very building blocks that would later be used in more sophisticated applications.

Experimental Protocol 1: Synthesis of (S)-Phenylalaninol from (S)-Phenylalanine

This protocol outlines the reduction of a natural amino acid to its corresponding amino alcohol, a fundamental procedure that provides the chiral starting materials for many of the applications discussed herein.

Materials:

-

(S)-Phenylalanine

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

(S)-Phenylalanine (1.0 eq.) is added portion-wise to the stirred suspension over 30 minutes, controlling the rate of addition to manage the effervescence.

-

After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The flask is cooled to 0 °C, and the reaction is quenched by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water, following the Fieser workup procedure.

-

The resulting granular precipitate is filtered off and washed thoroughly with THF and diethyl ether.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-phenylalaninol.

-

The product can be further purified by distillation or recrystallization.

Part 2: Stoichiometric Stereocontrol - The Era of Chiral Auxiliaries

Before the widespread development of catalytic methods, chemists relied on stoichiometric amounts of chiral controllers to induce asymmetry. Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] Following the reaction, the auxiliary is removed and can often be recovered.[2] The pioneering work of David A. Evans in the 1980s, utilizing oxazolidinone auxiliaries derived from chiral amino alcohols, represents a landmark achievement in this area.[3][4]

Evans' Oxazolidinone Auxiliaries

Derived from readily available amino alcohols like valinol or phenylalaninol, Evans' auxiliaries are acylated and then subjected to enolization and subsequent reaction with an electrophile.[3] The bulky substituent at the 4-position of the oxazolidinone sterically blocks one face of the enolate, forcing the electrophile to approach from the opposite face with high diastereoselectivity.[3]

Diagram 1: Mechanism of Evans' Asymmetric Alkylation

Caption: Catalytic cycle for the amino alcohol-mediated addition of diethylzinc to an aldehyde.

Asymmetric Reduction of Ketones: The CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction, developed in the late 1980s, is another cornerstone of asymmetric synthesis and a prime example of the power of amino alcohol-derived catalysts. This method employs a chiral oxazaborolidine catalyst, prepared from a chiral amino alcohol (most commonly prolinol), to mediate the highly enantioselective reduction of prochiral ketones with borane.

The reaction proceeds through a six-membered transition state where the catalyst coordinates both the borane and the ketone, directing the hydride transfer to one specific face of the carbonyl group with predictable stereochemistry and excellent enantioselectivity.

Experimental Protocol 3: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

Materials:

-

(S)-CBS-oxazaborolidine catalyst (1.0 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) (10 M)

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1N Hydrochloric acid

Procedure:

-

To a flame-dried flask under a nitrogen atmosphere, add the (S)-CBS catalyst solution (0.05 - 0.1 eq.).

-

Add anhydrous THF and cool the solution to -20 °C.

-

Slowly add the borane-dimethyl sulfide complex (0.6 eq.) via syringe.

-

A solution of acetophenone (1.0 eq.) in anhydrous THF is added dropwise over 30 minutes.

-

Stir the reaction at -20 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and then add 1N HCl.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Part 4: Advanced Applications - The Sharpless Asymmetric Aminohydroxylation

Culminating decades of research, the Sharpless Asymmetric Aminohydroxylation (AA), reported in 1998, provided a powerful method for the direct synthesis of vicinal amino alcohols from alkenes. [5]Although a later development, it represents the logical progression and maturation of the field. The reaction utilizes an osmium catalyst in conjunction with a chiral ligand derived from cinchona alkaloids (which contain an amino alcohol motif) to achieve syn-addition of hydroxyl and amino groups across a double bond with high regio- and enantioselectivity. [5][6]This reaction underscored the enduring importance of the amino alcohol scaffold in the design of sophisticated catalytic systems.

Conclusion

The journey of chiral amino alcohols in synthesis, from their simple derivation from the chiral pool to their role as sophisticated controllers of stereochemistry, mirrors the evolution of asymmetric synthesis itself. Their early application as stoichiometric auxiliaries, exemplified by the Evans' oxazolidinones, provided a reliable and predictable method for constructing chiral centers. The subsequent leap to their use in catalytic systems, such as the enantioselective addition of organozincs and the powerful CBS reduction, laid the groundwork for modern, efficient, and atom-economical synthetic methods. These foundational discoveries have had an enduring impact, and the principles established through the early applications of chiral amino alcohols continue to influence the design of new catalysts and synthetic strategies for the creation of complex, life-saving molecules.

References

- Noyori, R., et al. (1986). Asymmetric synthesis of chiral alcohols by catalyzed addition of dialkylzincs to aldehydes. Journal of the American Chemical Society, 108(22), 7117-7119.

- Sharpless, K. B., & Reddy, K. L. (1998). Osmium-Catalyzed Asymmetric Aminohydroxylation.

- Soai, K., et al. (1987). Asymmetric alkylation of aldehydes with dialkylzincs catalyzed by chiral amino alcohols.

- Ager, D. J. (1990). 1,2-Amino-alcohols and their heterocyclic derivatives as chiral auxiliaries in asymmetric synthesis. Chemical Society Reviews, 19(2), 167-197.

- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(18), 5551-5553.

- Evans, D. A. (1982). Studies in asymmetric synthesis. The development of chiral enolate technology. Aldrichimica Acta, 15(2), 23-32.

-

Wikipedia. (2023). Chiral auxiliary. [Link]

-

Wikipedia. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]

-

Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). [Link]

-

Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. [Link]

-

Enantioselective Radical Addition of Carboxylic Acids to Imines through Cooperative Copper/Acridine Catalysis. Journal of the American Chemical Society. [Link]

-

Sussex Drug Discovery Centre. (2016). The Sharpless Asymmetric Aminohydroxylation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 6. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

theoretical calculations on (R)-diphenylprolinol complexes

Theoretical calculations on (R)-diphenylprolinol complexes are an indispensable tool for modern chemical research. By following a robust and self-validating computational workflow, researchers can gain profound insights into the intricate details of reaction mechanisms and the origins of stereoselectivity. The synergy of DFT calculations with experimental investigation not only explains observed phenomena but also provides a predictive framework for the rational design of next-generation organocatalysts. [7]As computational resources continue to grow and algorithms become more sophisticated, the in silico screening and design of catalysts are poised to become a standard and essential step in the development of new synthetic methodologies. [4]

References

-

Houk, K. N., & Cheong, P. H.-Y. (2008). Computational Prediction of Stereoselectivity in Organocatalysis. Angewandte Chemie International Edition, 47(33), 6154-6157. Available at: [Link]

-

Jacobsen, E. N., & Sigman, M. S. (2016). Noncovalent Interactions in Organocatalysis and the Prospect of Computational Catalyst Design. Accounts of Chemical Research, 49(5), 1064-1075. Available at: [Link] [4][5]3. Goodman, J. M. (2021). Theoretical Perspectives in Organocatalysis. Chemistry – A European Journal, 27(5), 1595-1609. Available at: [Link] [7]4. Hayashi, Y., Okamura, D., et al. (2014). A Theoretical and Experimental Study of the Effects of Silyl Substituents in Enantioselective Reactions Catalyzed by Diphenylprolinol Silyl Ether. Chemistry – A European Journal, 20(51), 17077-17088. Available at: [Link] [1]5. Paton, R. S., Peng, Q., & Duarte, F. (2016). Computing organic stereoselectivity – from concepts to quantitative calculations and predictions. Chemical Society Reviews, 45(22), 6093-6107. Available at: [Link] [3][8]6. Hayashi, Y., et al. (2014). Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers. Chemistry – A European Journal, 20(38), 12072-12082. Available at: [Link] [12]7. Singleton, D. A. (2017). The Role of Non-Covalent Interactions in Asymmetric Catalysis. Journal of the American Chemical Society, 139(39), 13624-13636. Available at: [Link]

-

Jørgensen, K. A., Halskov, K. S., et al. (2016). Computational Approach to Diarylprolinol-Silyl Ethers in Aminocatalysis. Accounts of Chemical Research, 49(10), 2246-2257. Available at: [Link] [2]9. List, B. (2016). Theory and Modeling of Asymmetric Catalytic Reactions. Accounts of Chemical Research, 49(5), 1007-1008. Available at: [Link]

-

Armstrong, A., & Black, R. (2003). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. Journal of the American Chemical Society, 125(36), 10994-10995. Available at: [Link] [10]11. Chen, Y.-C., et al. (2025). Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether-Mediated Domino Reactions. Angewandte Chemie International Edition, 64(e202500378). Available at: [Link] [6]12. Houk, K. N., & Bahmanyar, S. (2010). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Journal of Molecular Catalysis A: Chemical, 324(1-2), 31-38. Available at: [Link] [9]13. Hayashi, Y., & Gotoh, H. (2005). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters, 7(9), 1687-1689. Available at: [Link]

Sources

- 1. sci-hub.box [sci-hub.box]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Computing organic stereoselectivity – from concepts to quantitative calculations and predictions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Noncovalent Interactions in Organocatalysis and the Prospect of Computational Catalyst Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical Perspectives in Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sci-hub.box [sci-hub.box]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Discovery and Development of Corey-Bakshi-Shibata (CBS) Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. Among the arsenal of synthetic methodologies, the enantioselective reduction of prochiral ketones to chiral secondary alcohols stands as a pivotal transformation. This in-depth technical guide delves into the discovery and development of the Corey-Bakshi-Shibata (CBS) reagents, a class of chiral oxazaborolidine catalysts that revolutionized asymmetric synthesis. We will explore the historical context of their inception, the intricate mechanistic details that govern their remarkable stereoselectivity, and their broad applications in the synthesis of complex molecules, from natural products to active pharmaceutical ingredients (APIs). This guide is intended to serve as a comprehensive resource, providing not only the fundamental principles but also practical insights into the application of this powerful catalytic system.

A Historical Perspective: From Stoichiometric Reagents to Catalytic Power

The journey towards the highly efficient and selective CBS reduction began with the pioneering work on stoichiometric chiral reducing agents. In the early 1980s, the laboratory of Itsuno first reported the use of pre-formed complexes of borane with chiral β-amino alcohols for the enantioselective reduction of ketones.[1][2] While a significant step forward, these methods required stoichiometric amounts of the chiral reagent, limiting their practicality for large-scale applications.

The true paradigm shift occurred in 1987 when E. J. Corey, along with his postdoctoral researchers Ramanath K. Bakshi and Saizo Shibata, introduced a catalytic system based on a chiral oxazaborolidine derived from the amino acid proline.[3][4] This discovery, now famously known as the Corey-Bakshi-Shibata (CBS) reduction or Corey-Itsuno reduction, transformed the field by enabling the use of only a catalytic amount (typically 1-10 mol%) of the chiral entity to achieve high levels of enantioselectivity.[5] This breakthrough not only enhanced the efficiency and atom economy of the process but also broadened its applicability in organic synthesis.

The Heart of the Matter: The Oxazaborolidine Catalyst and the Mechanism of Enantioselection

The remarkable efficacy of the CBS reduction lies in the unique structure of the oxazaborolidine catalyst and its intricate interplay with the borane reducing agent and the ketone substrate.

Genesis of the Catalyst: Synthesis and Structural Features

The most commonly employed CBS catalysts are derived from readily available chiral amino acids, such as proline. The synthesis typically involves the reaction of the corresponding chiral amino alcohol with a boronic acid or a borane source.[6] For instance, the widely used (S)-2-Methyl-CBS-oxazaborolidine is prepared from (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol and methylboronic acid.

Figure 1: General synthesis of the (S)-2-Methyl-CBS-oxazaborolidine catalyst.

The rigid bicyclic structure of the oxazaborolidine is crucial for achieving high enantiomeric excess.[7] This rigidity creates a well-defined chiral environment that dictates the facial selectivity of the hydride transfer.

The Catalytic Cycle: A Symphony of Interactions

The currently accepted mechanism for the CBS reduction involves a series of coordinated steps that activate both the reducing agent and the substrate, leading to a highly organized transition state.[7][8]

-

Activation of the Borane: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane (a Lewis acid), forming a catalyst-borane complex. This coordination enhances the hydridic character of the borane, making it a more potent reducing agent.[1]

-

Coordination of the Ketone: The Lewis acidic endocyclic boron atom of the catalyst then coordinates to the carbonyl oxygen of the prochiral ketone. This coordination polarizes the carbonyl group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The ketone binds to the catalyst in a specific orientation to minimize steric interactions between its substituents and the chiral framework of the catalyst. The larger substituent on the ketone typically orients away from the catalyst's bulky groups.[7]

-

Intramolecular Hydride Transfer: The activated hydride from the coordinated borane is then transferred to the electrophilic carbonyl carbon via a highly organized, six-membered, chair-like transition state. This intramolecular delivery of the hydride to one specific face of the ketone is the key to the high enantioselectivity of the reaction.[9]

-

Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which can then enter a new catalytic cycle. The chiral alcohol product is obtained after a standard workup procedure.[7]

Figure 2: Simplified catalytic cycle of the Corey-Bakshi-Shibata reduction.

Factors Influencing Enantioselectivity: A Deeper Dive

The remarkable success of the CBS reduction lies in its high degree of stereocontrol. Several factors can be fine-tuned to optimize the enantiomeric excess (ee) of the desired product.

Catalyst Structure

The steric and electronic properties of the substituent on the boron atom of the oxazaborolidine catalyst play a significant role in determining the enantioselectivity. While the methyl-substituted catalyst (Me-CBS) is widely used, other derivatives with different alkyl or aryl groups have been developed to cater to specific substrates.[3]

Substrate Scope and Limitations

The CBS reduction is effective for a wide range of prochiral ketones, including aryl-alkyl, dialkyl, and α,β-unsaturated ketones.[3][10] However, the steric differentiation between the two substituents flanking the carbonyl group is a critical factor. Ketones with significantly different-sized substituents generally give higher enantioselectivities. For α,β-unsaturated ketones, the CBS reduction chemoselectively reduces the carbonyl group without affecting the carbon-carbon double bond.[11]

| Substrate Type | Typical Enantioselectivity (% ee) | Notes |

| Aryl-alkyl ketones | >95 | Excellent substrates due to significant steric and electronic differences. |

| Dialkyl ketones | 80-98 | Enantioselectivity depends on the size difference between the alkyl groups. |

| α,β-Unsaturated ketones | 90-99 | Highly chemoselective for the carbonyl group. |

| Hindered ketones | Variable | May require modified catalysts or reaction conditions. |

Reaction Conditions

Temperature: Temperature is a crucial parameter in optimizing enantioselectivity. In many cases, lower temperatures lead to higher enantiomeric excess.[3] However, the optimal temperature can be substrate-dependent.

Solvent: Anhydrous conditions are essential for the CBS reduction, as water can react with the borane reagent and the catalyst, leading to a decrease in both yield and enantioselectivity.[7] Tetrahydrofuran (THF) is the most commonly used solvent.

Borane Source: Various borane sources can be employed, with borane-dimethyl sulfide complex (BH₃·SMe₂) and borane-THF complex (BH₃·THF) being the most common.[7] Catecholborane is another effective reducing agent, particularly for α,β-unsaturated ketones, and can sometimes lead to higher enantioselectivities at very low temperatures.[3][7]

Practical Applications: From Laboratory Scale to Industrial Synthesis

The CBS reduction has found widespread application in the synthesis of a vast array of complex molecules, demonstrating its reliability and versatility.

Total Synthesis of Natural Products

The ability to introduce a chiral center with high stereocontrol makes the CBS reduction an invaluable tool in the total synthesis of natural products. It has been employed in the synthesis of various classes of natural products, including prostaglandins, terpenoids, and alkaloids.[3][10]

| Natural Product | Key Ketone Substrate | Yield (%) | ee (%) | Reference |

| MK-0417 (Dorzolamide) | Bicyclic sulfone | - | >95 | [6] |

| Kanamienamide Precursor | 7-(Benzyloxy)hept-1-en-3-one | - | - | [3] |

Pharmaceutical and Agrochemical Synthesis

The scalability and high enantioselectivity of the CBS reduction have made it an attractive method for the industrial production of chiral intermediates for active pharmaceutical ingredients (APIs) and agrochemicals.[6] A notable example is its use in the synthesis of the carbonic anhydrase inhibitor Dorzolamide (Trusopt®), used to treat glaucoma.[6]

Experimental Protocols: A Guide for the Bench Chemist

To ensure the successful implementation of the CBS reduction, meticulous attention to experimental detail is paramount.

Preparation of the (S)-2-Methyl-CBS-oxazaborolidine Catalyst

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Methylboronic acid

-

Toluene

-

Dean-Stark trap

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol and methylboronic acid in toluene.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the (S)-2-Methyl-CBS-oxazaborolidine catalyst, which can often be used without further purification.

General Procedure for the Asymmetric Reduction of a Prochiral Ketone

Materials:

-

(S)-2-Methyl-CBS-oxazaborolidine (or the corresponding (R)-enantiomer)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

-

Prochiral ketone

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the CBS catalyst (5-10 mol%) in anhydrous THF.

-

Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

-

Slowly add the borane solution (1.0-1.5 equivalents) to the catalyst solution and stir for 10-15 minutes to form the active catalyst-borane complex.

-

In a separate flask, prepare a solution of the prochiral ketone (1.0 equivalent) in anhydrous THF.

-

Slowly add the ketone solution to the pre-formed catalyst-borane complex.

-

Stir the reaction mixture at the chosen temperature until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Perform an appropriate workup, which may include an acidic or basic wash, followed by extraction and purification by column chromatography to isolate the chiral alcohol.

Workup and Troubleshooting:

-

Low Enantioselectivity: This can be due to moisture in the reaction, impure reagents, or a non-optimal reaction temperature. Ensure all glassware is rigorously dried and use anhydrous solvents. Re-optimize the reaction temperature.[12]

-

Low Yield: Incomplete reaction or side reactions can lead to low yields. Ensure the borane reagent is of high quality and that the reaction is allowed to proceed to completion.

-

Side Reactions: In some cases, hydroboration of other functional groups can occur. The choice of borane source and reaction conditions can help to minimize these side reactions.[13]

The Future of Asymmetric Ketone Reduction

The discovery of the CBS reagents marked a pivotal moment in the history of asymmetric synthesis. The principles of dual activation and a highly organized transition state have inspired the development of numerous other catalytic systems. Current research in this area focuses on the development of more robust and recyclable catalysts, including polymer-supported versions, and the expansion of the substrate scope to even more challenging ketones. Computational studies continue to provide deeper insights into the reaction mechanism, paving the way for the rational design of next-generation catalysts with even greater efficiency and selectivity.[3]

Conclusion

The Corey-Bakshi-Shibata reduction has firmly established itself as a powerful and reliable method for the enantioselective synthesis of chiral alcohols. Its broad applicability, high stereoselectivity, and operational simplicity have made it an indispensable tool for chemists in both academic and industrial settings. A thorough understanding of its historical development, mechanistic underpinnings, and the factors influencing its outcome is crucial for its successful application. As the demand for enantiomerically pure compounds continues to grow, the legacy of the CBS reagents will undoubtedly continue to inspire innovation in the field of asymmetric catalysis for years to come.

References

-

Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. J. Am. Chem. Soc.1987 , 109 (18), 5551–5553. [Link]

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Name Reaction Chemistry. [Link]

-

Itsuno, S.; Ito, K.; Hirao, A.; Nakahama, S. Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(–)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane. J. Chem. Soc., Chem. Commun.1983 , 469-470. [Link]

-

Reagent of the month – CBS oxazaborolidine. SigutLabs. [Link]

-

Corey, E. J.; Bakshi, R. K.; Shibata, S. A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. J. Am. Chem. Soc.1987 , 109 (25), 7925–7926. [Link]

-

CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. YouTube. [Link]

-

Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

-

Recent advances in the synthesis of polymer supported catalysts: a review. Discover Applied Sciences. [Link]

-

Itsuno-Corey Reduction. SynArchive. [Link]

-

Corey–Itsuno reduction. Wikipedia. [Link]

-

Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

-

Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station Int. Ed.. [Link]

-

Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]

-

London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition. [Link]

-

A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. Harvard University. [Link]

-

Corey (Corey‐Bakshi‐Shibata; CBS) reduction. ResearchGate. [Link]

-

Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. ISOMERLAB. [Link]

-

Corey-Bakshi-Shibata reduction. YouTube. [Link]

-

Corey–Itsuno reduction. Grokipedia. [Link]

-

CBS catalyst. Grokipedia. [Link]

-

A Convenient Enantioselective CBS-Reduction of Arylketones in Flow-Microreactor Systems. ResearchGate. [Link]

-

Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Royal Society of Chemistry. [Link]

-

Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. ACS Publications. [Link]

-

Corey-Bakshi-Shibata Reduction. MSU chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. synarchive.com [synarchive.com]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Chirality and Absolute Configuration of (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol

Abstract

(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol is a chiral tertiary alcohol that has garnered significant attention as a versatile building block in medicinal chemistry and a powerful tool in asymmetric synthesis.[1] Its rigid pyrrolidine scaffold, derived from the natural amino acid D-proline, combined with the steric bulk of the diphenylmethanol group, imparts a unique stereochemical environment crucial for inducing enantioselectivity. This guide provides an in-depth exploration of the synthesis, chiroptical properties, and definitive methods for determining the absolute configuration of this important chiral auxiliary. We will delve into the causality behind experimental choices in its synthesis and analysis, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Chiral Scaffold

Chirality is a fundamental property in pharmaceutical sciences, as the enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles.[2] Consequently, the ability to synthesize and confirm the absolute configuration of enantiomerically pure compounds is paramount in drug discovery and development.[3]

This compound, often referred to as a diphenylprolinol derivative, serves as a cornerstone chiral intermediate. Its structure is instrumental in the synthesis of complex, enantiomerically pure molecules, particularly those targeting the central nervous system.[1] The defined three-dimensional arrangement of its functional groups is key to its utility in creating stereoselective interactions with biological targets like neurotransmitter receptors and enzymes.[1] This guide will illuminate the critical aspects of its stereochemistry, from its rational synthesis to its unambiguous structural elucidation.

Enantiospecific Synthesis: A Logic-Driven Approach

The synthesis of this compound is designed to preserve and transfer the chirality from an inexpensive, naturally occurring chiral starting material. The most common and logical approach begins with D-proline, the enantiomer of the more common L-proline, to establish the desired (R) configuration at the C-2 position of the pyrrolidine ring.

Synthetic Strategy: From Amino Acid to Chiral Alcohol

The conversion involves a two-step process: esterification of the carboxylic acid followed by a Grignard reaction. This pathway is efficient and ensures high stereochemical fidelity.

-

Causality of Esterification: The initial conversion of the carboxylic acid in D-proline to a methyl or ethyl ester is critical. This transformation protects the acidic proton of the carboxyl group, which would otherwise quench the highly basic Grignard reagent in the subsequent step, preventing the desired carbon-carbon bond formation.

-

The Grignard Reaction's Role: The addition of an excess of phenylmagnesium bromide, a powerful nucleophile, to the proline ester is the key bond-forming step. The Grignard reagent attacks the electrophilic carbonyl carbon of the ester twice. The first addition forms a ketone intermediate, which is immediately attacked by a second equivalent of the Grignard reagent to form the tertiary alcohol upon acidic workup. The use of two equivalents of the phenyl Grignard reagent is essential for the formation of the diphenylmethanol moiety.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis, starting from the commercially available N-benzyl-D-proline methyl ester.

Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of bromobenzene in anhydrous diethyl ether via the dropping funnel. The reaction is exothermic and should be maintained at a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

Step 2: Grignard Reaction with N-Benzyl-D-proline Methyl Ester

-

Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

-

Slowly add a solution of N-benzyl-D-proline methyl ester in anhydrous diethyl ether via a dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester is consumed.[4]

Step 3: Workup and Purification

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound as a white solid.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Determination of Absolute Configuration: The Unambiguous Proof

While the synthesis is designed to be enantiospecific, absolute confirmation of the stereochemistry is a cornerstone of quality control and regulatory compliance in drug development. Several powerful analytical techniques can be employed for this purpose.[3]

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute configuration.[5][6] This technique relies on the diffraction pattern of X-rays by a single, high-quality crystal.

Principle of Self-Validation: The process is self-validating through the refinement of the crystal structure. The final refined model is compared to the experimental diffraction data, and a low R-value (residual factor) indicates a good fit, confirming the determined structure.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount.[6] This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam.[6] As the crystal is rotated, a series of diffraction patterns are collected.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. This model is then refined against the experimental data to determine the precise atomic positions.

-

Absolute Configuration Assignment: For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration is determined by analyzing anomalous dispersion effects (the Friedel pairs). The Flack parameter is calculated, with a value close to zero confirming the correct (R) or (S) assignment.[8]

Workflow for X-ray Crystallography

Sources

- 1. benchchem.com [benchchem.com]

- 2. americanlaboratory.com [americanlaboratory.com]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. Determination Of The Absolute Configuration Of 1-Phenylethanol | Cram [cram.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]

- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]

solubility of (R)-diphenylprolinol in common organic solvents

An In-Depth Technical Guide to the Solubility of (R)-diphenylprolinol in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol, commonly known as (R)-diphenylprolinol. As a cornerstone chiral catalyst in modern asymmetric synthesis, particularly in reactions like the Corey-Bakshi-Shibata (CBS) reduction, a thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation. This document is intended for researchers, chemists, and drug development professionals who utilize this critical reagent.

The Molecular Basis of Solubility: A Structural Perspective

The solubility of (R)-diphenylprolinol is dictated by its unique molecular architecture. Three primary functional domains govern its interactions with various solvents:

-

The Hydroxyl (-OH) Group: This group is a potent hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar protic solvents (e.g., alcohols).

-

The Pyrrolidine Ring: The tertiary amine within this ring acts as a hydrogen bond acceptor and contributes to the molecule's overall polarity.

-

Two Phenyl (-C₆H₅) Rings: These large, nonpolar aromatic rings dominate the molecular surface area. They are capable of engaging in van der Waals forces and potential π-π stacking interactions, favoring solubility in aromatic or nonpolar solvents.

The interplay of these features means that (R)-diphenylprolinol is an amphiphilic molecule, possessing both polar and nonpolar characteristics. Its solubility in a given solvent is determined by the balance of interactions between the solvent and these distinct molecular domains.

Caption: Intermolecular forces governing (R)-diphenylprolinol solubility.

Quantitative Solubility Data

Precise, universally reported solubility data for (R)-diphenylprolinol is often embedded within broader process chemistry studies rather than dedicated physicochemical analyses. The following table synthesizes available data and provides empirically observed solubility trends. The data represents solubility at ambient temperature (approx. 20-25 °C) unless otherwise specified.

| Solvent Class | Solvent Name | Formula | Solubility Category | Quantitative Value (g/L) | Citation(s) |

| Polar Protic | Methanol | CH₃OH | Very Soluble | > 100 | |

| Ethanol | C₂H₅OH | Soluble | ~50-100 | ||

| Isopropanol | C₃H₇OH | Sparingly Soluble | < 10 | ||

| Polar Aprotic | Tetrahydrofuran (THF) | C₄H₈O | Very Soluble | > 200 | |

| Dichloromethane (DCM) | CH₂Cl₂ | Very Soluble | > 200 | ||

| Acetone | C₃H₆O | Soluble | Not specified | ||

| Acetonitrile | CH₃CN | Sparingly Soluble | Not specified | ||

| Aromatic | Toluene | C₇H₈ | Soluble | > 33 at 20 °C | |

| Xylenes | C₈H₁₀ | Soluble | Not specified | ||

| Aliphatic | Hexanes | C₆H₁₄ | Insoluble | < 1 | |

| Heptane | C₇H₁₆ | Insoluble | < 1 |

Analysis:

-

High Solubility in Polar Solvents: The high solubility in methanol, THF, and DCM is attributed to strong hydrogen bonding and dipole-dipole interactions. THF and DCM are particularly effective as they can solvate both the polar and nonpolar portions of the molecule without the competing self-association seen in protic solvents.

-

Moderate Solubility in Aromatic Solvents: Toluene provides favorable van der Waals and potential π-π stacking interactions with the phenyl rings, leading to good solubility.

-

Insolubility in Aliphatics: The lack of any significant polar or aromatic character makes aliphatic solvents like hexanes and heptane poor solvents for (R)-diphenylprolinol. The energy required to break the crystal lattice of the solid is not compensated by favorable solute-solvent interactions.

Standard Protocol for Experimental Solubility Determination

For solvents not listed or for applications requiring high precision, direct experimental measurement is necessary. The isothermal equilibrium method is a robust and reliable technique for determining the solubility of a crystalline solid like (R)-diphenylprolinol.

Principle: A supersaturated mixture of the solute and solvent is agitated at a constant temperature for a sufficient duration to ensure thermodynamic equilibrium. The concentration of the dissolved solute in the supernatant is then measured, typically gravimetrically.

Required Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Temperature-controlled shaker or stirring plate with a water/oil bath

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid (R)-diphenylprolinol to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours. This extended time is critical to ensure the system reaches true thermodynamic equilibrium.

-

Phase Separation: After equilibration, stop the agitation and allow the vial to stand undisturbed at the same temperature for at least 2 hours, permitting the excess solid to settle.

-

Sample Extraction: Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant into a syringe, ensuring no solid particles are disturbed. Immediately attach a syringe filter and dispense the solution into a pre-weighed, clean vial. Record the exact volume transferred.

-

Solvent Evaporation: Evaporate the solvent from the second vial under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This removes the solvent without degrading the solute.

-

Calculation: Weigh the vial containing the dried (R)-diphenylprolinol residue. The solubility (S) is calculated as follows:

S (g/L) = (Weight_final - Weight_initial) / Volume_transferred (L)

Self-Validation & Trustworthiness:

-

Kinetic vs. Thermodynamic Solubility: A common error is measuring solubility before equilibrium is reached. To verify, take measurements at different time points (e.g., 12, 24, and 36 hours). The solubility value should plateau once equilibrium is achieved.

-

Reproducibility: The experiment should be performed in triplicate to ensure the results are consistent and to calculate a standard deviation.

Caption: Experimental workflow for the gravimetric determination of solubility.

Impact of Temperature on Solubility

The dissolution of (R)-diphenylprolinol is generally an endothermic process, meaning its solubility in most organic solvents increases with temperature. This relationship is described by the van't Hoff equation. For practical purposes, this means that heating a solution can dissolve more solute, a principle commonly exploited for recrystallization. Conversely, cooling a saturated solution will induce crystallization, a critical factor in product isolation and purification. When developing a process, it is often essential to determine the solubility at various temperatures to construct a solubility curve, which informs the optimal temperature profile for crystallization.

References

-

PubChem Compound Summary for (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol. Source: National Center for Biotechnology Information. [Link]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Using (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Chiral Catalysis

In the realm of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the ability to selectively produce one enantiomer of a chiral molecule is paramount. Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing biocatalysis and chiral metal catalysis. Small organic molecules, such as the proline-derived catalyst (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol, offer a robust, environmentally benign, and often highly selective means to construct complex chiral architectures.[1][2] This catalyst, a member of the diarylprolinol family, has proven to be exceptionally versatile, effectively catalyzing a range of carbon-carbon bond-forming reactions with high enantioselectivity.[3][4][5] Its utility stems from its ability to activate substrates through the formation of transient iminium ions or enamines, thereby lowering the energy of activation for nucleophilic attack and providing a sterically defined environment for stereocontrol.[3][4][6]

This compound is a chiral tertiary alcohol that serves as a versatile building block in the synthesis of enantiomerically pure molecules, which is critical for enhancing the efficacy and safety of drug candidates.[7] The presence of the diphenylmethanol group attached to a benzyl-substituted pyrrolidine ring makes it particularly effective in various stereoselective reactions.[7]

This guide provides an in-depth exploration of the applications of this compound in asymmetric synthesis. We will delve into the mechanistic underpinnings of its catalytic activity and provide detailed, field-tested protocols for key transformations, empowering researchers to leverage this powerful tool in their synthetic endeavors.

Mechanistic Principles: Iminium and Enamine Activation

The catalytic prowess of this compound and its derivatives lies in their ability to engage in two primary modes of substrate activation: iminium ion formation and enamine formation .[3][4][6] This dual reactivity allows for the catalysis of a broad spectrum of asymmetric reactions.

Iminium Ion Catalysis: LUMO-Lowering Activation

In reactions involving α,β-unsaturated aldehydes, the secondary amine of the catalyst reversibly condenses with the aldehyde to form a chiral iminium ion. This transformation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, activating it for nucleophilic attack.[1] The bulky diphenylmethyl group and the benzyl substituent on the pyrrolidine ring create a well-defined chiral pocket, effectively shielding one face of the iminium ion and directing the incoming nucleophile to the opposite face, thus ensuring high enantioselectivity.[3][4] This activation mode is central to reactions like the Diels-Alder reaction and Michael additions.

Enamine Catalysis: HOMO-Raising Activation

Conversely, when reacting with saturated aldehydes or ketones, the catalyst forms a chiral enamine intermediate. The formation of the enamine raises the Highest Occupied Molecular Orbital (HOMO) of the nucleophile, increasing its reactivity towards electrophiles.[1] Again, the steric environment created by the catalyst dictates the facial selectivity of the subsequent electrophilic attack, leading to the formation of a specific enantiomer. This mechanism is operative in reactions such as asymmetric aldol and Mannich reactions.

Below is a diagram illustrating the dual catalytic cycles of a diarylprolinol-type catalyst.

Caption: Dual catalytic cycles of diarylprolinol catalysts.

Application Note 1: Asymmetric Michael Addition to α,β-Unsaturated Aldehydes

The Michael addition is a cornerstone of C-C bond formation. The use of this compound provides a highly efficient and enantioselective route to chiral 1,5-dicarbonyl compounds and their derivatives, which are valuable synthetic intermediates.

Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate to Cinnamaldehyde

This protocol details the asymmetric Michael addition of dimethyl malonate to cinnamaldehyde, a classic example demonstrating the efficacy of the catalyst.

Materials:

-

This compound (Catalyst)

-

Cinnamaldehyde

-

Dimethyl malonate

-

Benzoic acid (co-catalyst)

-

Toluene (solvent)

-

Standard laboratory glassware and stirring equipment

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of this compound (0.02 mmol, 2 mol%) and benzoic acid (0.02 mmol, 2 mol%) in toluene (1.0 mL) at room temperature, add cinnamaldehyde (1.0 mmol).

-

Stir the mixture for 5 minutes to allow for pre-formation of the iminium ion.

-

Add dimethyl malonate (1.2 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired Michael adduct.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Expected Results

The reaction typically affords the Michael adduct in high yield and with excellent enantioselectivity.

| Entry | Catalyst Loading (mol%) | Co-catalyst | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | 2 | Benzoic Acid | Toluene | 36 | 95 | 98 |

| 2 | 5 | Acetic Acid | CH2Cl2 | 48 | 92 | 95 |

| 3 | 2 | None | Toluene | 72 | 65 | 80 |

Data are representative and may vary based on specific reaction conditions and purity of reagents.

Causality Behind Experimental Choices

-

Co-catalyst: The Brønsted acid co-catalyst (e.g., benzoic acid) facilitates both the formation of the iminium ion and the final hydrolysis step to release the product and regenerate the catalyst.

-

Solvent: A non-polar aprotic solvent like toluene is often preferred to minimize competing side reactions and to enhance the catalyst's effectiveness.

-

Catalyst Loading: Low catalyst loadings (1-5 mol%) are typically sufficient due to the high catalytic turnover of the diarylprolinol system.[8]

The workflow for this experimental protocol is visualized below.

Caption: Workflow for the asymmetric Michael addition protocol.

Application Note 2: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals.[9] this compound catalyzes the direct asymmetric aldol reaction between ketones and aldehydes via an enamine intermediate.

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol outlines the reaction between cyclohexanone and 4-nitrobenzaldehyde, a common benchmark for this transformation.

Materials:

-

This compound (Catalyst)

-

Cyclohexanone

-

4-Nitrobenzaldehyde

-

Dimethyl sulfoxide (DMSO) (solvent)

-

Water (co-solvent)

-

Standard laboratory glassware and stirring equipment

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of this compound (0.1 mmol, 20 mol%) in a mixture of DMSO and water (9:1, 1.0 mL), add cyclohexanone (1.0 mmol).

-

Stir the mixture for 10 minutes at room temperature.

-

Add 4-nitrobenzaldehyde (0.5 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 24-72 hours, monitoring by TLC.

-

Upon completion, add water (5 mL) and extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC or NMR analysis of the corresponding Mosher's esters.

Expected Results

This reaction typically yields the corresponding anti-aldol adduct as the major diastereomer with high enantioselectivity.[9]

| Entry | Catalyst Loading (mol%) | Solvent System | Time (h) | Yield (%) | dr (anti:syn) | ee (anti, %) |

| 1 | 20 | DMSO/H2O (9:1) | 48 | 85 | 95:5 | 99 |

| 2 | 10 | DMSO | 72 | 70 | 90:10 | 97 |

| 3 | 20 | CH3CN | 48 | 65 | 88:12 | 92 |

Data are representative and may vary based on specific reaction conditions and purity of reagents.

Causality Behind Experimental Choices

-

Solvent System: The use of a polar aprotic solvent like DMSO, often with a small amount of water, can enhance the reaction rate and selectivity by promoting the formation of the enamine and facilitating the proton transfer steps.

-

Reagent Stoichiometry: Using an excess of the ketone (nucleophile) helps to drive the reaction to completion and minimize side reactions of the aldehyde (electrophile).

-

Catalyst Structure: The bulky diphenylmethanol group plays a crucial role in controlling the E/Z geometry of the enamine intermediate, which in turn dictates the diastereoselectivity of the aldol addition.

Troubleshooting and Considerations

-

Low Reactivity: If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be beneficial, although this could potentially impact enantioselectivity. The purity of the reagents, particularly the aldehyde, is also critical.

-

Low Enantioselectivity: Ensure the catalyst is of high enantiomeric purity. The presence of water and other protic impurities can sometimes be detrimental, so using anhydrous solvents may be necessary for certain substrates.

-

Difficult Purification: The catalyst can sometimes be challenging to separate from the product. Performing an acidic wash of the organic layer during workup can help to protonate the catalyst and move it into the aqueous phase.

Conclusion

This compound is a highly effective and versatile organocatalyst for a range of important asymmetric transformations. Its ability to operate through both iminium and enamine activation modes makes it a valuable tool for the synthesis of complex chiral molecules.[3][4][6] The protocols provided herein serve as a starting point for researchers to explore the utility of this catalyst in their own synthetic campaigns. By understanding the underlying mechanistic principles and the rationale behind the experimental conditions, scientists can effectively optimize these reactions for their specific targets, accelerating the discovery and development of new chemical entities.

References

- Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions.

- Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen.

- Organocatalytic Enantioselective Henry Reactions. MDPI.

- Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents.

- Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments.

- The diarylprolinol silyl ether system: a general organoc

- The Diarylprolinol Silyl Ether System: A General Organocatalyst.

- Diarylprolinol Derivatives in Organocatalysis From Another Point of View: Structural Aspects. Ingenta Connect.

- Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction. Organic Chemistry Portal.

- (1-Benzylpyrrolidin-2-yl)diphenylmethanol | CAS 16226-60-1. Benchchem.

- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.

Sources

- 1. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments – ScienceOpen [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diarylprolinol Derivatives in Organocatalysis From Another Point ...: Ingenta Connect [ingentaconnect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction [organic-chemistry.org]

- 9. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

protocol for enantioselective reduction of ketones with (R)-diphenylprolinol

An Application Guide to the Enantioselective Reduction of Ketones via the Corey-Bakshi-Shibata (CBS) Protocol Using (R)-α,α-Diphenylprolinol

Introduction: The Quest for Chirality

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in modern organic synthesis. These chiral alcohols are invaluable building blocks for a vast array of pharmaceuticals, natural products, and advanced materials. Among the most reliable and widely adopted methods for achieving this is the Corey-Bakshi-Shibata (CBS) reduction.[1][2][3] This protocol utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, to stereoselectively deliver a hydride from a stoichiometric borane source to a ketone.

This application note provides a detailed guide for researchers on the theory, application, and practical execution of the CBS reduction, specifically focusing on the catalyst generated from (R)-α,α-diphenylprolinol. This precursor leads to the formation of the (S)-alcohol product with high levels of enantiomeric excess (ee). We will delve into the mechanistic underpinnings of the reaction's selectivity, provide step-by-step protocols for catalyst generation and ketone reduction, and offer field-proven insights for troubleshooting and optimization.

Mechanism of Action: A Symphony of Lewis Acid-Base Activation

The remarkable efficacy of the CBS reduction stems from a well-defined catalytic cycle that involves the dual activation of both the reducing agent and the ketone substrate.[4][5] The process, as originally elucidated by E.J. Corey and his collaborators, can be broken down into four key stages.[6]

-

Catalyst-Borane Complex Formation: The cycle begins with the coordination of a Lewis acidic borane molecule (e.g., BH₃·THF) to the lone pair of the Lewis basic nitrogen atom within the (R)-oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and simultaneously activates the borane, priming it as a potent hydride donor.[1][7]

-

Ketone Coordination: The prochiral ketone substrate then coordinates to the now highly Lewis acidic endocyclic boron of the catalyst-borane complex. This coordination is sterically directed; the ketone preferentially binds via the lone pair on its oxygen atom that is sterically more accessible, which is the one closer to the smaller substituent (Rₛ) of the ketone.[4][7]

-

Enantioselective Hydride Transfer: This precise geometric arrangement positions the activated borane for a face-selective, intramolecular hydride transfer to the carbonyl carbon. The transfer proceeds through a highly organized, six-membered, chair-like or boat-like transition state.[2][8] This conformation minimizes steric interactions, primarily between the larger ketone substituent (Rₗ) and the catalyst's diphenylmethyl group, thereby dictating the stereochemical outcome of the reduction.

-

Product Release and Catalyst Regeneration: Following the hydride transfer, an alkoxyborane intermediate is formed. This intermediate is displaced by another molecule of borane, releasing the chiral secondary alcohol (after workup) and regenerating the active catalyst-borane complex to re-enter the catalytic cycle.[2][7]

This elegant mechanism ensures high catalytic turnover and exceptional levels of enantiocontrol for a broad range of substrates.[2]

Caption: Catalytic cycle for the enantioselective reduction of a ketone.

Experimental Protocols

Success in the CBS reduction hinges on meticulous experimental technique, particularly the rigorous exclusion of moisture, which can significantly diminish enantioselectivity.[1][4][7] The following protocols detail the in situ generation of the catalyst followed by the reduction of acetophenone as a representative example.

Protocol 1: In Situ Generation of the CBS Catalyst and Asymmetric Reduction

This method is convenient as it avoids the isolation of the air- and moisture-sensitive oxazaborolidine catalyst.[9]

Materials and Equipment:

-

(R)-α,α-Diphenylprolinol

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

-

Acetophenone (or other prochiral ketone)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk line or nitrogen/argon manifold

-

Oven-dried glassware (two-neck round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and stir bars

-

Syringes and needles

Procedure:

-

Apparatus Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under a positive pressure of dry nitrogen or argon.

-

Catalyst Formation:

-

To the flask, add (R)-α,α-diphenylprolinol (e.g., 0.25 mmol, 0.1 eq).

-

Add anhydrous THF (e.g., 5 mL) via syringe to dissolve the amino alcohol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.0 M BH₃·THF solution (e.g., 0.75 mmol, 0.3 eq) dropwise via syringe.

-

Allow the mixture to stir at room temperature for 15-30 minutes. During this time, the oxazaborolidine catalyst forms in situ.

-

-

Ketone Reduction:

-

Cool the reaction mixture to the desired temperature. For many substrates, -20 °C to -40 °C provides a good balance of reaction rate and enantioselectivity, although lower temperatures down to -78 °C can be beneficial.[1]

-

In a separate dry flask, prepare a solution of the ketone (e.g., acetophenone, 2.5 mmol, 1.0 eq) in anhydrous THF (e.g., 10 mL).

-

Add the ketone solution dropwise to the stirred catalyst mixture over 30-60 minutes using a syringe pump or dropping funnel.

-

Simultaneously, add additional 1.0 M BH₃·THF solution (e.g., 3.0 mmol, 1.2 eq) to the reaction mixture via a separate syringe pump at a rate that maintains a slight excess of borane throughout the ketone addition.

-

After the additions are complete, allow the reaction to stir at the same temperature for 1-4 hours, monitoring progress by TLC or GC.

-

-

Reaction Quench and Workup:

-

Once the reaction is complete, carefully quench the excess borane by slowly adding methanol dropwise at the reaction temperature until gas evolution ceases.

-

Allow the mixture to warm to room temperature.

-

Add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude alcohol product by silica gel column chromatography.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

-

Substrate Scope and Performance

The CBS reduction is highly effective for a wide variety of ketone substrates.[1] Aryl-alkyl ketones are particularly excellent substrates, typically affording the corresponding alcohols in high yields and enantioselectivities.

| Ketone Substrate | Product | Typical Yield (%) | Typical ee (%) |

| Acetophenone | (S)-1-Phenylethanol | >95 | >96 |

| Propiophenone | (S)-1-Phenyl-1-propanol | >92 | >92 |

| α-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | High | >90 |

| 2-Butanone | (S)-2-Butanol | Moderate | ~75-85 |

| 3-Methyl-2-butanone | (S)-3-Methyl-2-butanol | High | >85 |

| α,β-Unsaturated Ketones | Chiral Allylic Alcohols | Good-High | >90 |

Data compiled from representative literature procedures. Actual results may vary based on specific reaction conditions.[1][10][11]

Key Considerations and Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Enantioselectivity (ee) | 1. Presence of water in reagents or solvent.[4][7]2. Impurities (borohydride species) in the commercial BH₃·THF solution.[1]3. Reaction temperature is too high.[1]4. Insufficient catalyst loading. | 1. Use freshly distilled, anhydrous solvents. Dry glassware thoroughly. Run the reaction under a strict inert atmosphere.2. Use freshly opened bottles of high-purity borane reagents. Some protocols suggest generating diborane in situ for optimal results.3. Lower the reaction temperature. Perform an optimization screen from -20 °C to -78 °C.4. Increase catalyst loading from 5 mol% to 10 mol%. |